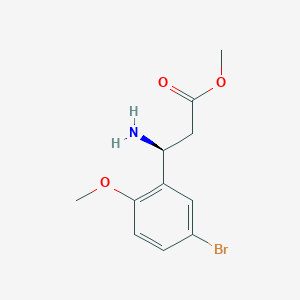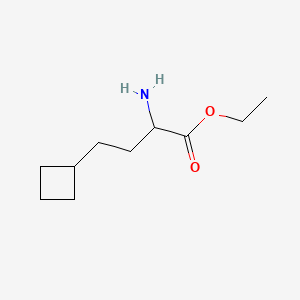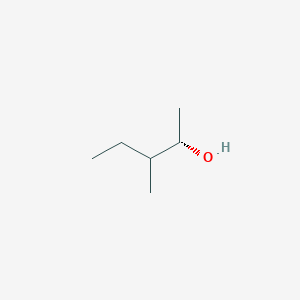
4-(Bromomethyl)-2-methyl-1-phenoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2-methyl-1-phenoxybenzene is an organic compound that belongs to the class of bromomethylated aromatic compounds It is characterized by the presence of a bromomethyl group attached to a benzene ring, which also contains a phenoxy group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methyl-1-phenoxybenzene typically involves the bromination of a suitable precursor. One common method is the radical bromination of 4-methyl-2-phenoxybenzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-2-methyl-1-phenoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: NBS, benzoyl peroxide, carbon tetrachloride.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives.
Oxidation: Carboxylic acids.
Reduction: Phenols.
Applications De Recherche Scientifique
4-(Bromomethyl)-2-methyl-1-phenoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability and mechanical strength.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a building block for molecules with biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-2-methyl-1-phenoxybenzene largely depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the methyl group is converted to a carboxylic acid through the addition of oxygen atoms. The phenoxy group can undergo reduction to form phenol, which can further participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-(Bromomethyl)benzene: A simpler compound with similar reactivity but fewer functional groups, making it less versatile.
Uniqueness
4-(Bromomethyl)-2-methyl-1-phenoxybenzene is unique due to the presence of both a bromomethyl group and a phenoxy group on the benzene ring. This combination of functional groups allows for a wider range of chemical reactions and applications compared to simpler bromomethylated compounds .
Propriétés
Formule moléculaire |
C14H13BrO |
|---|---|
Poids moléculaire |
277.16 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-methyl-1-phenoxybenzene |
InChI |
InChI=1S/C14H13BrO/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
Clé InChI |
CSNQIYCLGSFDOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CBr)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


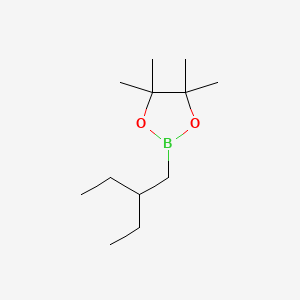
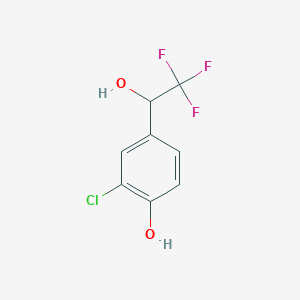
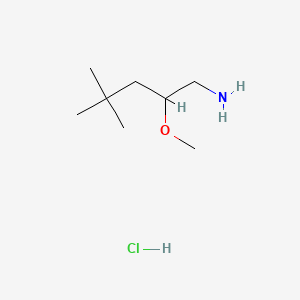
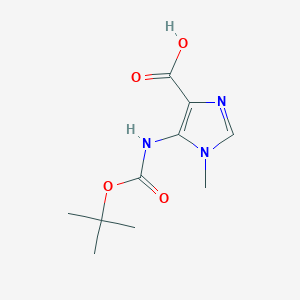
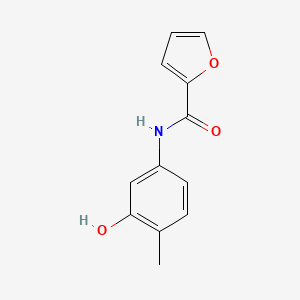
![(1-Phenylethyl)[2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B15309340.png)
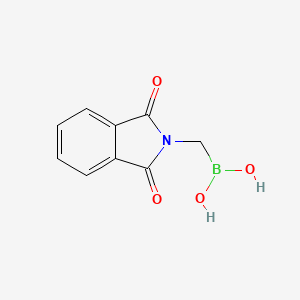
![Ethyl5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate](/img/structure/B15309355.png)
![(E)-4-[2-(difluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B15309357.png)
